molecular formula C20H40N6O6 B13637753 (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid

(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid

Cat. No.: B13637753
M. Wt: 460.6 g/mol
InChI Key: XINOBSKSTMDBRY-UHFFFAOYSA-N
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Description

(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core hexanoic acid structure, followed by the sequential addition of amino and carbamoyl groups. Common reagents used in these reactions include amino acids, carbamoyl chlorides, and protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications. Its multiple functional groups enable it to participate in a wide range of biochemical interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H40N6O6

Molecular Weight

460.6 g/mol

IUPAC Name

6-amino-2-[6-[(5-amino-1-carboxypentyl)carbamoylamino]hexylcarbamoylamino]hexanoic acid

InChI

InChI=1S/C20H40N6O6/c21-11-5-3-9-15(17(27)28)25-19(31)23-13-7-1-2-8-14-24-20(32)26-16(18(29)30)10-4-6-12-22/h15-16H,1-14,21-22H2,(H,27,28)(H,29,30)(H2,23,25,31)(H2,24,26,32)

InChI Key

XINOBSKSTMDBRY-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)NC(CCCCN)C(=O)O)CCNC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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